molecular formula C20H19N3O5S B2963605 3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[5-(dimethylsulfamoyl)-2-methylphenyl]prop-2-enamide CAS No. 750617-90-4

3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[5-(dimethylsulfamoyl)-2-methylphenyl]prop-2-enamide

Cat. No. B2963605
CAS RN: 750617-90-4
M. Wt: 413.45
InChI Key: JFUYPLBMSDKIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with several functional groups. It contains a benzodioxole group, a cyano group, a propenamide group, and a dimethylsulfamoyl group attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The benzodioxole group is a heterocyclic compound, while the cyano group and the amide group can participate in various types of bonding and interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, solubility, melting point, boiling point, etc., would be influenced by the functional groups present in the molecule .

Scientific Research Applications

1. Structural Analysis and Characterization

Compounds with complex structures, similar to the one mentioned, are often subjects of structural analysis using techniques such as X-ray diffraction and spectral analysis. For example, Sharma et al. (2016) utilized X-ray diffraction to analyze the crystal structure of a compound, highlighting the importance of structural studies in understanding molecular interactions and stability (Sharma et al., 2016).

2. Synthetic Methodologies

Research into synthetic methodologies for creating compounds with specific functional groups or frameworks is a common application. For instance, the work by Bhat et al. (2018) on the synthesis of dihydropyrimidinone derivatives incorporating piperazine/morpholine moieties through a one-pot Biginelli synthesis illustrates the development of efficient synthetic routes for complex molecules (Bhat et al., 2018).

3. Computational and Theoretical Studies

Computational and theoretical studies, such as density functional theory (DFT) calculations, are vital for predicting the stability and reactivity of novel compounds. Dobosz et al. (2020) used DFT calculations to evaluate the stability of tautomers, providing insights that could be relevant for compounds with similar structural characteristics (Dobosz et al., 2020).

Mechanism of Action

Future Directions

The future research directions for this compound would depend on its applications. If it’s a pharmaceutical compound, future research could focus on improving its efficacy, reducing side effects, or finding new therapeutic uses .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-cyano-N-[5-(dimethylsulfamoyl)-2-methylphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-13-4-6-16(29(25,26)23(2)3)10-17(13)22-20(24)15(11-21)8-14-5-7-18-19(9-14)28-12-27-18/h4-10H,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUYPLBMSDKIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.